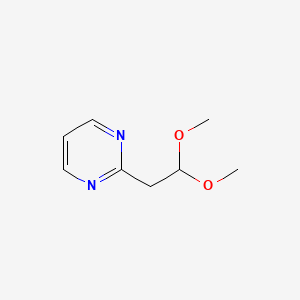

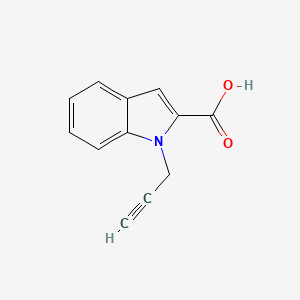

![molecular formula C16H21N3O3S B2755989 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380068-76-6](/img/structure/B2755989.png)

4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide” is a chemical compound with the CAS No. 2380068-76-6 . Its molecular formula is C16H21N3O3S .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C16H21N3O3S/c17-12-14-2-4-15(5-3-14)23(20,21)18-13-16(6-1-7-16)19-8-10-22-11-9-19/h2-5,18H,1,6-11,13H2 . This can be used to generate the 3D structure of the molecule.

Scientific Research Applications

Antitumor Activity

Research into novel tetrahydroquinoline derivatives bearing biologically active sulfonamide moieties has revealed a new class of antitumor agents. These compounds, synthesized from a base of benzenesulfonamide, have demonstrated in vitro antitumor activity with some showing potency greater than the reference drug Doxorubicin. Their antiproliferative effects were significant across a variety of human cancer cell lines, indicating their potential as anticancer agents (Alqasoumi et al., 2010).

Enzyme Inhibition

A series of benzenesulfonamides incorporating 1,3,5-triazine moieties have been studied for their efficiency as carbonic anhydrase inhibitors. These compounds showed selective inhibitory activity against certain human carbonic anhydrase isoforms, which are relevant in various physiological processes including tumorigenesis. This research suggests these compounds may be useful in the development of new therapeutic strategies targeting specific enzyme isoforms (Lolak et al., 2019).

Catalysis and Synthesis

Research into half-sandwich ruthenium complexes containing benzenesulfonamides has shown these compounds to be effective catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This process is of interest in synthetic chemistry for the production of alcohols, an important class of organic compounds. These findings contribute to the development of new catalytic methods that can be applied in organic synthesis (Dayan et al., 2013).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown these compounds possess high singlet oxygen quantum yields. Such properties are crucial for the effectiveness of photosensitizers used in photodynamic therapy (PDT), a treatment modality for cancer. This research opens avenues for the development of new PDT agents with improved efficiency and specificity (Pişkin et al., 2020).

Antibacterial Properties

The construction of d10 metal complexes based on modified benzenesulfonamide acid has revealed compounds with significant antibacterial properties. These complexes exhibit structure diversity, luminescence, and have been shown to be effective against various bacterial strains. This research contributes to the search for new antibacterial agents with potential applications in treating infectious diseases (Feng et al., 2021).

Properties

IUPAC Name |

4-cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c17-12-14-2-4-15(5-3-14)23(20,21)18-13-16(6-1-7-16)19-8-10-22-11-9-19/h2-5,18H,1,6-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPJHPXJEMLBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

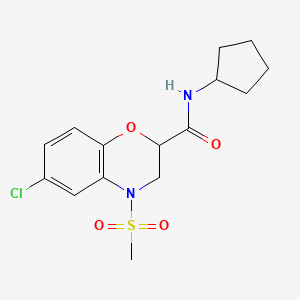

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)

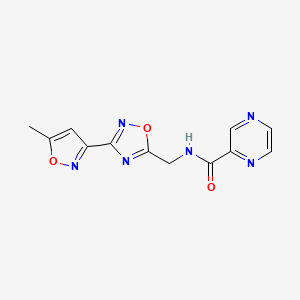

![4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2755916.png)

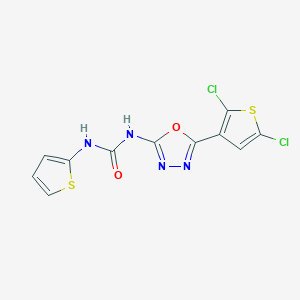

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate](/img/structure/B2755924.png)

![3-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B2755926.png)

![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2755929.png)